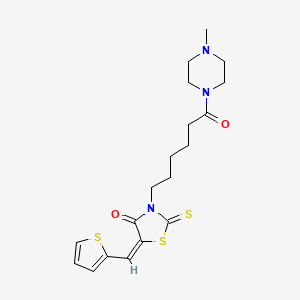

(E)-3-(6-(4-methylpiperazin-1-yl)-6-oxohexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S3/c1-20-9-11-21(12-10-20)17(23)7-3-2-4-8-22-18(24)16(27-19(22)25)14-15-6-5-13-26-15/h5-6,13-14H,2-4,7-12H2,1H3/b16-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDDWINHHBIPEZ-JQIJEIRASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(6-(4-methylpiperazin-1-yl)-6-oxohexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and other pharmacological properties.

Structural Characteristics

Thiazolidin-4-one derivatives are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure of this compound contributes to its unique biological activities. The presence of the piperazine moiety and thiophene ring enhances its interaction with biological targets.

1. Anticancer Activity

Thiazolidin-4-one derivatives have shown significant potential as anticancer agents. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Recent studies highlight the following mechanisms:

- Inhibition of Cell Proliferation : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HT-29 (Colon) | 15.3 |

| A549 (Lung) | 18.7 |

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspases and modulation of apoptotic pathways .

2. Antibacterial Activity

The compound also exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies have reported:

- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains indicate effective antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

- Biofilm Inhibition : The compound has shown efficacy in inhibiting biofilm formation in Staphylococcus epidermidis, a common pathogen associated with device-related infections .

3. Antifungal Activity

Research indicates that thiazolidinone derivatives can also combat fungal infections. The compound's antifungal activity was assessed against Candida albicans, revealing promising results:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8.0 |

The antifungal mechanism involves disrupting the cell membrane integrity and inhibiting ergosterol biosynthesis .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolidinone derivatives, including our compound:

- Case Study on Anticancer Activity : A study evaluated the effects of the compound on MCF-7 breast cancer cells, demonstrating a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways.

- Case Study on Antibacterial Efficacy : Research conducted on diabetic foot infections showed that the compound effectively reduced bacterial load in infected wounds, suggesting its potential as a topical agent.

Scientific Research Applications

Biological Activities

Research indicates that thiazolidinone derivatives, including this compound, may exhibit a range of biological activities:

- Antimicrobial Properties : Thiazolidinones have been reported to possess antibacterial activity against various strains. For instance, derivatives have shown efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Activity : Some thiazolidinones have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique combination of piperazine and thiophenyl groups in this compound may enhance its anticancer properties compared to other analogs .

- Anti-inflammatory Effects : Thiazolidinone derivatives are also investigated for their potential to modulate inflammatory responses, which could be beneficial in treating conditions associated with chronic inflammation .

- Aldose Reductase Inhibition : A related study highlighted the potential of thiazolidinone derivatives as aldose reductase inhibitors, which are crucial in managing diabetic complications such as cataracts . This suggests that the compound could be explored for similar therapeutic applications.

Chemical Reactions Analysis

Reaction Conditions

Reactivity and Reaction Types

The compound exhibits reactivity influenced by its thioxothiazolidin-4-one core and methylene substituent .

Nucleophilic Attack

The sulfur atom in the thiazolidin-4-one ring can act as a nucleophile, participating in substitution reactions with electrophiles.

Hydrogen Bonding

The dioxido groups (if present) and piperazine side chain may form hydrogen bonds with biological macromolecules, influencing its stability and reactivity in solution.

Methylene Transfer

The thiophen-2-ylmethylene group may undergo rearrangements or addition reactions under specific conditions, though detailed studies on this compound’s behavior are not explicitly reported.

Key Functional Groups

-

Thioxothiazolidin-4-one ring : Known for antimicrobial and anticancer properties in similar compounds.

-

Thiophen-2-ylmethylene group : May enhance lipophilicity, improving membrane permeability.

-

4-Methylpiperazin-1-yl side chain : Common in pharmaceuticals for targeting enzymes/receptors.

Mechanistic Hypotheses

-

Enzyme modulation : The methoxybenzamide moiety (if present) could interact with enzymes via hydrogen bonding or hydrophobic interactions.

-

Receptor binding : The piperazine group may confer selectivity for specific biological targets.

Structural and Spectroscopic Data

| Property | Description |

|---|---|

| Molecular Formula | C₂₀H₂₇N₃O₂S₂ |

| Molecular Weight | ~391 g/mol |

| Isomerism | (E)-configuration at the thiophen-2-ylmethylene group |

| Key Functional Groups | Thioxothiazolidin-4-one, thiophen-2-ylmethylene, 4-methylpiperazin-1-yl side chain |

| NMR Features | Peaks corresponding to the methylene group (~δ 5–6 ppm) and piperazine protons (~δ 2–3 ppm) |

Challenges in Reaction Analysis

Comparison with Similar Compounds

(a) Core Heterocyclic Modifications

- Target Compound : The thioxothiazolidin-4-one core is critical for hydrogen bonding and electrophilic interactions. The (E)-configuration of the thiophen-2-ylmethylene group may optimize steric compatibility with target proteins.

- Compound 477735-22-1 (): Shares the thioxothiazolidin-4-one core but substitutes the thiophene with a pyrido[1,2-a]pyrimidin-3-yl group.

- Compound 941869-25-6 (): Replaces the thioxothiazolidinone with a benzo[d]thiazole-linked piperazine methanone. The ethoxy group on the benzothiazole may enhance lipophilicity, favoring blood-brain barrier penetration, unlike the polar thiophene in the target compound .

(b) Piperazine Substituent Variations

- The target compound’s 4-methylpiperazine-hexanoyl chain balances hydrophilicity and flexibility, aiding target engagement. In contrast, analogs with morpholine (e.g., 326907-69-1, ) or pyridinylmethyl groups (e.g., 799833-68-4, ) exhibit varied solubility and steric profiles .

(c) Aromatic Substituent Impact

- Thiophene (target compound) vs. pyridine (477735-22-1) vs. benzothiazole (941869-25-6): Thiophene’s smaller size and lower electron density may improve binding kinetics in congested enzymatic pockets compared to bulkier aromatic systems .

Pharmacological Implications

- Kinase Inhibition: Piperazine-thiazolidinone hybrids (e.g., 477735-22-1) show tyrosine kinase inhibition due to dual hydrogen-bonding and hydrophobic interactions .

- Antimicrobial Activity: Thiophene-containing thiazolidinones (e.g., 370070-84-1, ) exhibit enhanced Gram-negative bacterial inhibition compared to phenyl-substituted analogs .

Data Tables

Table 1: Structural and Functional Comparison of Thioxothiazolidinone Analogs

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s hexanoyl spacer may complicate synthesis compared to shorter-chain analogs (e.g., 370070-84-1) .

- Toxicological Data: No environmental or toxicity data are reported for the target compound. However, TRI revisions for manganese compounds () highlight the need for rigorous ecological assessments of piperazine derivatives .

Q & A

Q. What are the recommended synthetic routes for (E)-3-(6-(4-methylpiperazin-1-yl)-6-oxohexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one?

The synthesis typically involves multistep reactions:

- Thiazolidinone core formation : Cyclization of precursors (e.g., thioamide derivatives) under reflux in ethanol, followed by recrystallization from DMF-EtOH mixtures to enhance purity .

- Functionalization : Introduction of the thiophen-2-ylmethylene group via Knoevenagel condensation, and alkylation/amidation for the 4-methylpiperazin-1-yl moiety. Catalysts like piperidine or acetic acid may optimize yield .

- Purification : Column chromatography or recrystallization to isolate the (E)-isomer, confirmed by HPLC and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .

- FTIR : Confirm key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- NMR : ¹H/¹³C NMR to verify stereochemistry (E-configuration) and substituent integration .

Q. How should researchers handle and store this compound to ensure stability?

- Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thioxothiazolidinone core.

- Avoid prolonged exposure to moisture; use desiccants in storage containers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Data collection : Use single-crystal diffraction (Mo-Kα radiation) to determine absolute configuration.

- Refinement : Employ SHELXL for high-resolution refinement, addressing potential twinning or disorder in the methylpiperazine moiety .

- Validation : Cross-check with ORTEP for anisotropic displacement ellipsoids and WinGX for geometry metrics .

Q. What experimental design principles apply to optimizing its biological activity?

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., thiophene vs. phenyl groups) and evaluate antimicrobial/anticancer activity via MIC or IC₅₀ assays .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

- Dose-response curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate potency .

Q. How can computational methods complement experimental data for this compound?

- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases), guided by crystallographic data .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (HOMO/LUMO) with reactivity .

Q. How to address contradictions in reported biological activity data?

- Purity verification : Reanalyze batches via LC-MS to rule out degradation products .

- Assay standardization : Validate protocols across labs (e.g., consistent cell lines, serum-free conditions) .

- Meta-analysis : Use tools like RevMan to statistically reconcile disparate results from literature .

Methodological Challenges & Solutions

Q. What strategies improve yield in large-scale synthesis?

- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., cyclization) to enhance reproducibility .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and ease purification .

Q. How to validate the (E)-configuration of the thiophen-2-ylmethylene group?

- NOESY NMR : Detect spatial proximity between the thiophene proton and the thiazolidinone core .

- UV-Vis : Compare λ_max with (Z)-isomer standards; (E)-isomers typically exhibit bathochromic shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.